3-Butyl-6-chloropyridazine
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Overview
Description
3-Butyl-6-chloropyridazine is a chemical compound with the molecular formula C8H11ClN2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-chloropyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with butyl halides in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-Butyl-6-chloropyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-6-chloropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-6-chloropyridazine: C8H11ClN2
3-Phenyl-6-chloropyridazine: C10H7ClN2
3-Methyl-6-chloropyridazine: C5H5ClN2
Uniqueness
This compound is unique due to its butyl group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
3-butyl-6-chloropyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYPGQOAHQMNLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566624 |
Source
|
Record name | 3-Butyl-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124438-76-2 |
Source
|
Record name | 3-Butyl-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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